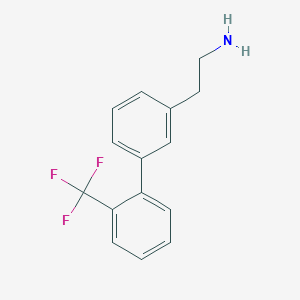

2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[2-(trifluoromethyl)phenyl]phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N/c16-15(17,18)14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-19/h1-7,10H,8-9,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHWRFZISHSULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Biphenyl Core Architectures in Contemporary Organic Chemistry Research

The biphenyl (B1667301) motif, characterized by two conjoined benzene (B151609) rings, is a fundamental and privileged scaffold in modern organic chemistry. elsevierpure.comdrugbank.com It serves as a crucial building block in a wide array of pharmacologically active compounds, as well as in materials science and agrochemicals. researchgate.netresearchgate.net The utility of the biphenyl core lies in its rigid, yet conformationally flexible nature, which allows it to present appended functional groups in specific spatial orientations for optimal interaction with biological targets or for creating desired material properties.

Biphenyl derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects. researchgate.net This versatility has cemented their status as a cornerstone in drug discovery. researchgate.net Several FDA-approved drugs incorporate this structure, highlighting its clinical and commercial significance. drugbank.comresearchgate.net

Table 1: Examples of Marketed Drugs Featuring a Biphenyl Scaffold

| Drug Name | Therapeutic Class | Role of Biphenyl Core |

|---|---|---|

| Valsartan | Angiotensin II Receptor Blocker | Provides the structural backbone for positioning functional groups that interact with the AT1 receptor. drugbank.comresearchgate.net |

| Telmisartan | Angiotensin II Receptor Blocker | Forms the central rigid framework of the molecule. researchgate.net |

| Flurbiprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | The biphenyl group contributes to the molecule's anti-inflammatory activity. drugbank.commdpi.com |

Significance of Trifluoromethyl and Ethylamine Functional Groups in Molecular Design

The strategic incorporation of specific functional groups is a key tactic in medicinal chemistry to enhance the biological and physicochemical properties of a molecule. bohrium.com The trifluoromethyl and ethylamine (B1201723) groups are prime examples of functionalities used to modulate a compound's activity and pharmacokinetic profile.

Table 2: Key Physicochemical Effects of the Trifluoromethyl Group in Molecular Design

| Property | Impact of CF3 Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic degradation. nbinno.com |

| Lipophilicity | Increased | Enhances permeability across biological membranes. nbinno.commdpi.com |

| Electronic Properties | Strong Electron-Withdrawing Effect | Modulates the pKa of nearby functional groups and can influence binding interactions. wikipedia.orgmdpi.com |

| Binding Affinity | Can be enhanced | Can improve hydrophobic and electrostatic interactions with biological targets. mdpi.com |

The ethylamine group (-CH2CH2NH2) is a primary aliphatic amine that plays a crucial role in molecular interactions. nih.gov As a basic functional group, it is readily protonated at physiological pH, allowing for the formation of salts which can improve solubility and handling. wikipedia.org The amine's nitrogen atom can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. These interactions are fundamental to the specific binding of a molecule to its biological target, such as an enzyme or a receptor. brainly.com Furthermore, the ethylamine moiety serves as a versatile synthetic handle, providing a reactive site for further molecular elaboration. wikipedia.orglibretexts.org

Rationale for In Depth Academic Investigation of 2 2 Trifluoromethyl Biphenyl 3 Yl Ethylamine

Development of Methodologies for Biphenyl Core Construction

The formation of the bond connecting the two phenyl rings is a critical step in the synthesis of the target molecule. Modern organic chemistry offers several powerful methods for the construction of biaryl linkages, many of which are applicable to the synthesis of the 2-(trifluoromethyl)biphenyl (B1313366) core.

Advanced Cross-Coupling Protocols for Aromatic Ring Linkage

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis. pku.edu.cn These methods offer a versatile and efficient means of forming carbon-carbon bonds between two aromatic rings. For the synthesis of the 2-(trifluoromethyl)biphenyl core, several cross-coupling reactions are particularly relevant.

The Suzuki-Miyaura coupling reaction is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives. rsc.orgacs.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. rsc.org For the synthesis of the target biphenyl core, this could involve the coupling of a 3-substituted phenylboronic acid with a 2-halobenzotrifluoride.

Table 1: Key Features of Suzuki-Miyaura Cross-Coupling

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. |

| Aryl Halide | Reactivity order: I > Br > Cl. Aryl triflates can also be used. |

| Boron Reagent | Arylboronic acids or arylboronate esters. |

| Base | Carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), or hydroxides (e.g., NaOH). |

| Solvent | Often a mixture of an organic solvent (e.g., toluene, THF, dioxane) and water. |

The Negishi cross-coupling reaction provides an alternative approach, utilizing organozinc reagents. rsc.org This method is known for its high functional group tolerance. The synthesis of the target biphenyl could be achieved by coupling an arylzinc halide with an appropriate aryl halide. rsc.org

Another powerful technique is the Stille cross-coupling reaction , which employs organotin reagents. rsc.org While effective, the toxicity of organotin compounds can be a drawback. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Innovative Cyclization and Arylation Approaches

Beyond traditional cross-coupling methods, innovative cyclization and direct arylation strategies have emerged as powerful tools for constructing biphenyl systems.

Direct C-H arylation is an increasingly popular method that avoids the need for pre-functionalized starting materials, such as boronic acids or organozinc reagents. jst.go.jpnih.govresearchgate.net This approach involves the direct coupling of an aromatic C-H bond with an aryl halide. Palladium catalysis is commonly employed for these transformations. jst.go.jpnih.gov In the context of the target molecule, this could involve the direct arylation of a 3-substituted benzene (B151609) derivative with a 2-halobenzotrifluoride.

Cyclization reactions can also be employed to form the biphenyl core, particularly in the synthesis of more complex, polycyclic aromatic systems. While perhaps less direct for a simple biphenyl, intramolecular cyclization strategies can be highly effective in specific contexts. For instance, intramolecular biaryl coupling reactions can be used to form a biphenyl linkage within a larger molecular scaffold. nih.gov

Directed Introduction and Chemical Modification of the Ethylamine Moiety

Once the biphenyl core is established, the next critical phase of the synthesis is the introduction and potential modification of the ethylamine side chain.

Selective Amination and Reductive Amination Techniques

Several methods can be used to introduce the ethylamine group onto the biphenyl scaffold. One common approach involves the conversion of a suitable precursor, such as a carboxylic acid, aldehyde, or nitrile, that is already attached to the biphenyl core.

Reductive amination is a versatile method for converting aldehydes and ketones into amines. wikipedia.orgmasterorganicchemistry.comcengage.com.aulibretexts.org This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org For the synthesis of the target molecule, a 2-(2'-(trifluoromethyl)biphenyl-3-yl)acetaldehyde could be reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the desired ethylamine. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (NaBH₄) | A mild and selective reducing agent. |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reducing agent for reductive amination. |

| Catalytic Hydrogenation (H₂/catalyst) | Can be used with catalysts like nickel, platinum, or palladium. cengage.com.aulibretexts.org |

Alternatively, the ethylamine moiety can be constructed through the reduction of a nitrile . A 2-(2'-(trifluoromethyl)biphenyl-3-yl)acetonitrile can be reduced to the corresponding ethylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

N-Alkylation and Acylation for Functional Group Diversification

The primary amine of the ethylamine group serves as a versatile handle for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the primary amine with an alkyl halide to form a secondary or tertiary amine. However, this reaction can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination with an aldehyde or ketone.

N-Acylation is the reaction of the primary amine with an acid chloride, anhydride, or ester to form an amide. ncert.nic.in This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. ncert.nic.in Acylation can be used to introduce a wide variety of functional groups onto the nitrogen atom, allowing for the synthesis of a diverse library of derivatives.

Mechanistic Studies of Amine Formation Pathways, including Hydroamination

Hydroamination is an atom-economical reaction that involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene or alkyne). nih.govnih.gov This reaction can be catalyzed by various metals, including copper. nih.govnih.gov Mechanistic studies of copper-catalyzed hydroamination have provided insights into the factors that govern these reactions. For instance, kinetic studies have been used to determine the rate-limiting step of the catalytic cycle. nih.govnih.gov

While not a direct route to the target molecule from the biphenyl core, understanding the mechanisms of such amine-forming reactions is crucial for the development of new and more efficient synthetic strategies. For example, a hydroamination approach could potentially be envisioned if a vinyl group were present on the biphenyl scaffold.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The presence of a stereocenter in the ethylamine side chain necessitates either a stereoselective synthesis or a chiral resolution of the racemic mixture to obtain the individual enantiomers.

Stereoselective Synthesis: An enantioselective approach could involve the asymmetric reduction of a prochiral ketone precursor. For example, a 2-(2'-(trifluoromethyl)biphenyl-3-yl) methyl ketone could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand, to produce the corresponding chiral alcohol with high enantiomeric excess. Subsequent conversion of the alcohol to the amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, would yield the desired enantiomerically enriched ethylamine.

Chiral Resolution: In the absence of a direct stereoselective synthesis, the resolution of the racemic this compound is a viable alternative. This can be achieved through several methods:

Diastereomeric Salt Formation: The racemic amine can be treated with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. beilstein-journals.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of the amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.comnih.gov The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, enabling their separation.

Enzymatic Resolution: Lipases are enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com This method offers high enantioselectivity under mild reaction conditions.

| Resolution Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. beilstein-journals.org | Scalable, cost-effective. | Requires suitable resolving agent, can be time-consuming. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.comnih.gov | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

| Enzymatic Resolution | Enantioselective acylation catalyzed by an enzyme. mdpi.com | High enantioselectivity, mild conditions. | Enzyme stability and cost can be a concern. |

Incorporation of the Trifluoromethyl Group via Contemporary Fluorination Methods

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule, as this moiety significantly influences its physicochemical and biological properties. nih.gov Contemporary fluorination methods offer a range of strategies for the efficient and regioselective incorporation of the CF3 group. cas.cnspringernature.comrsc.orgbenthambooks.com

The regioselective introduction of the trifluoromethyl group onto the biphenyl scaffold is crucial. This can be achieved at different stages of the synthesis. One approach involves the use of a pre-trifluoromethylated building block, such as 2-bromobenzotrifluoride (B1265661) or 2-(trifluoromethyl)phenylboronic acid, in the cross-coupling reaction to form the biphenyl core. rsc.org

Alternatively, the CF3 group can be introduced onto a pre-formed biphenyl ring system. Modern trifluoromethylation reactions often utilize radical, nucleophilic, or electrophilic trifluoromethylating agents. illinois.edu For instance, a copper-catalyzed trifluoromethylation of an aryl halide precursor, such as 2'-bromo-biphenyl-3-yl)-ethylamine derivative, with a trifluoromethyl source like TMSCF3 (Ruppert-Prakash reagent) could be employed. researchgate.netfigshare.com

The mechanisms of trifluoromethylation reactions are diverse and depend on the specific reagents and conditions employed.

Radical Trifluoromethylation: These reactions often involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as Togni's reagent or Umemoto's reagent. The •CF3 radical then adds to the aromatic ring, typically in a process mediated by a transition metal catalyst or photoredox catalysis. The reaction proceeds through a radical addition-elimination pathway.

Nucleophilic Trifluoromethylation: In these reactions, a nucleophilic trifluoromethyl source, such as the trifluoromethyl anion ("CF3⁻") or its synthetic equivalent (e.g., TMSCF3), attacks an electrophilic carbon atom. illinois.edu In the context of aromatic substitution, this often requires the presence of a good leaving group on the aromatic ring and is frequently catalyzed by a transition metal, such as copper or palladium. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps.

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, deliver a "CF3⁺" equivalent to a nucleophilic aromatic ring. These reactions proceed via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophilic trifluoromethyl source.

The choice of trifluoromethylation strategy depends on the specific substrate, the desired regioselectivity, and the compatibility with other functional groups present in the molecule.

| Trifluoromethylation Method | CF3 Source | Mechanism | Key Features |

| Radical | Togni's reagent, Umemoto's reagent | Radical addition-elimination | Tolerant of many functional groups. |

| Nucleophilic | TMSCF3 (Ruppert-Prakash reagent) illinois.edu | Oxidative addition, transmetalation, reductive elimination | Effective for aryl halides and triflates. |

| Electrophilic | Umemoto's reagent, Togni's reagent | Electrophilic aromatic substitution | Suitable for electron-rich aromatic systems. |

Detailed Reaction Mechanism Investigations of this compound Synthesis

The synthesis of this compound typically involves a cross-coupling reaction to form the biphenyl core, followed by the elaboration of the ethylamine side chain. A common and effective method for constructing the biphenyl structure is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction offers high regioselectivity, which is crucial when dealing with substituted benzene derivatives. For instance, the coupling of dihalogenated trifluoromethyl-benzene derivatives with appropriate arylboronic acids has been shown to proceed with excellent site-selectivity, often favoring the sterically less hindered position for coupling. researchgate.net

The synthesis of the biphenyl framework, a critical step in forming this compound, likely proceeds through a Suzuki-Miyaura cross-coupling reaction. This reaction involves a catalytic cycle with several key intermediates. The cycle is initiated by the oxidative addition of a palladium(0) complex to an aryl halide. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

While specific intermediates for the synthesis of this exact molecule are not extensively detailed in the available literature, analogous reactions provide insight. For example, in the synthesis of related trifluoromethyl-substituted biphenyls, the regioselectivity is often dictated by steric effects, suggesting that the transition state of the oxidative addition step is sensitive to the steric environment around the carbon-halogen bond. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, can also influence the electronic properties of the aryl halide and the subsequent intermediates.

Following the formation of the biphenyl core, the ethylamine side chain is introduced. This can be achieved through various synthetic routes, such as the reduction of a corresponding nitrile or amide, or through a multi-step process involving the introduction of a two-carbon unit followed by amination. Each of these pathways would involve its own set of intermediates and transition states. For example, the reduction of a nitrile to a primary amine typically proceeds through an imine intermediate.

The kinetics of the Suzuki-Miyaura coupling are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates. However, this must be balanced against the potential for side reactions and catalyst decomposition.

For the subsequent steps to form the ethylamine side chain, the kinetic and thermodynamic parameters will vary depending on the chosen synthetic route. For instance, the reduction of a nitrile is typically a thermodynamically favorable process. The kinetics of such reductions are dependent on the reducing agent used and the reaction conditions.

Exploration of Chemical Reactivity Profiles and Transformational Pathways

The chemical reactivity of this compound is largely dictated by the functional groups present: the ethylamine moiety and the trifluoromethyl-substituted biphenyl system.

The ethylamine group contains a nitrogen atom with a lone pair of electrons, making it a primary nucleophile. chemguide.co.uk This lone pair allows the amine to react with various electrophiles. Amines are known to react with halogenoalkanes, acyl chlorides, and acid anhydrides. chemguide.co.uk The reactivity of the ethylamine moiety in this compound would be expected to follow these general principles.

The nucleophilicity of the amine can be influenced by the electronic effects of the substituted biphenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the electron density on the aromatic rings and, to a lesser extent, on the ethylamine nitrogen. This could potentially make the amine slightly less nucleophilic compared to an unsubstituted phenethylamine.

In addition to its nucleophilic character, the ethylamine moiety can also exhibit electrophilic reactivity under certain conditions, although this is less common. For instance, after protonation, the resulting ammonium (B1175870) salt could potentially act as an electrophile in specific reactions.

Table 1: Predicted Reactivity of the Ethylamine Moiety

| Reactant Type | Expected Reaction | Product Type |

| Alkyl Halides | Nucleophilic Substitution | Secondary or Tertiary Amine |

| Acyl Chlorides | Nucleophilic Acyl Substitution | Amide |

| Aldehydes/Ketones | Nucleophilic Addition | Imine (followed by reduction to Amine) |

| Acids | Acid-Base Reaction | Ammonium Salt |

The biphenyl system in this compound is susceptible to electrophilic aromatic substitution reactions, similar to benzene. rsc.org The position of substitution on the biphenyl rings will be directed by the existing substituents: the ethylamine group and the trifluoromethyl group.

The ethylamine group is an activating group and an ortho-, para-director for electrophilic substitution. Conversely, the trifluoromethyl group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of any substitution reaction. The ring bearing the ethylamine group will be more activated towards electrophilic attack than the ring with the trifluoromethyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Ring of Substitution | Predicted Major Product Position(s) |

| Nitrating Agent (HNO₃/H₂SO₄) | Ring with ethylamine | Ortho and para to the ethylamine group |

| Halogen (e.g., Br₂) | Ring with ethylamine | Ortho and para to the ethylamine group |

| Acyl Chloride (Friedel-Crafts) | Ring with ethylamine | Para to the ethylamine group (due to sterics) |

The stability of this compound will depend on the specific environmental and experimental conditions it is exposed to. Generally, aromatic amines can be susceptible to oxidation, especially in the presence of light and air. This can lead to the formation of colored degradation products.

The trifluoromethyl group is generally very stable and resistant to degradation under normal conditions. The biphenyl framework is also relatively robust. However, under harsh conditions such as high temperatures, extreme pH, or in the presence of strong oxidizing or reducing agents, degradation of the molecule could occur.

Potential degradation pathways could include oxidation of the ethylamine side chain, or cleavage of the biphenyl linkage under very energetic conditions. The specific degradation products would depend on the degradation pathway. For instance, oxidation of the amine could lead to the formation of nitroso, nitro, or other oxidized species.

Structure Activity and Structure Property Relationship Sar/spr Studies in a Research Context

Analysis of the Trifluoromethyl Group's Influence on Molecular Recognition and Interactions

The trifluoromethyl (CF3) group is a prevalent substituent in medicinal chemistry, often introduced to modulate a molecule's physicochemical properties and enhance its interaction with biological targets. nih.gov Its influence stems from a unique combination of steric and electronic characteristics.

The introduction of a trifluoromethyl group significantly alters the steric and electronic profile of the parent molecule. The CF3 group is considerably larger than a hydrogen atom and is often considered a bioisostere of a methyl or even an isopropyl group, though its shape is more conical. nih.govresearchgate.net This added bulk can induce specific conformations and create favorable van der Waals contacts within a binding pocket, or conversely, create steric hindrance that prevents binding to off-targets, thereby improving selectivity.

Electronically, the CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This has several consequences for molecular interactions:

Modulation of Aromatic System: When attached to the biphenyl (B1667301) ring, the CF3 group alters the electron density of the aromatic system, which can influence π-π stacking or cation-π interactions with protein residues.

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility). nih.gov This can enhance membrane permeability and improve access to intracellular targets. The Hansch π value, a measure of lipophilicity, for a CF3 group is approximately +0.88. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. nih.gov This can increase the half-life and bioavailability of a compound.

These effects are summarized in the table below.

| Property | Influence of Trifluoromethyl Group | Implication for Molecular Interaction |

| Steric Profile | Larger than H or CH3; conical shape | Can enhance binding through shape complementarity or improve selectivity by preventing off-target binding. |

| Electronic Effect | Strong electron-withdrawing nature | Modulates aromatic interactions (π-π, cation-π) and acidity/basicity of nearby groups. |

| Lipophilicity | Increases lipophilicity (Hansch π ≈ +0.88) | May improve membrane permeability and hydrophobic interactions within a binding site. nih.gov |

| Metabolic Stability | C-F bond is very strong and resistant to cleavage | Increases in vivo half-life and bioavailability. nih.gov |

While traditionally not considered a classic hydrogen bond acceptor, the fluorine atoms in a CF3 group can participate in weak hydrogen bonds and other multipolar interactions. acs.org The highly polarized C-F bonds can interact favorably with backbone amide protons or other hydrogen bond donors in a protein binding site. nih.gov These C-F···H-N or C-F···H-O interactions, although individually weak, can collectively contribute to binding affinity.

More recently, the ability of halogen atoms to act as halogen bond donors has been recognized. This involves an electropositive region, known as a σ-hole, on the halogen atom opposite the covalent bond. soci.org While this effect is more pronounced for larger halogens like iodine and bromine, even fluorine can participate under specific electronic conditions, such as when attached to an electron-rich system. However, the primary non-covalent interactions involving the CF3 group are often considered to be dipole-dipole and multipolar interactions with polar functionalities on the protein, such as backbone carbonyl groups (C-F···C=O). nih.govsoci.org Studies have shown that such interactions can significantly improve binding affinity, sometimes by as much as 10-fold. nih.gov The CF3 group can also act as both an electrophile and a nucleophile in non-covalent interactions, making it an amphiphilic bonding partner. researchgate.net

Impact of Biphenyl Ring Substitution Patterns on Molecular Conformational Dynamics

In an unsubstituted biphenyl, the phenyl rings are not coplanar in the gas phase or in solution; they adopt a twisted conformation with a dihedral angle of approximately 44-45°. libretexts.orgacs.org This twist is a compromise between two opposing forces:

π-Conjugation: A planar conformation would maximize the overlap of the π-orbitals between the two rings, which is electronically stabilizing. This stabilization energy is estimated to be around 46.4 kJ/mol. researchgate.net

Steric Hindrance: A planar conformation forces the hydrogen atoms at the ortho positions (positions 2, 2', 6, and 6') into close proximity, resulting in significant steric repulsion. researchgate.net

The energy barrier for rotation through the planar state is relatively low, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. libretexts.org However, the introduction of substituents, especially at the ortho positions, dramatically alters this dynamic. In 2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine, the trifluoromethyl group is at the 2'-position. This bulky ortho-substituent creates a significant steric clash with the ortho-hydrogen on the other ring, substantially increasing the energy barrier to rotation. nih.govrsc.org This restricted rotation, known as atropisomerism, can lead to stable, non-interconverting rotational isomers (atropisomers) if the energy barrier is high enough (generally >16-19 kcal/mole). libretexts.orgpharmaguideline.com The presence of the 2'-CF3 group forces the molecule to adopt a specific, non-planar conformation, which rigidly defines the three-dimensional arrangement of the pharmacophoric groups for presentation to a biological target.

| Biphenyl System | Typical Dihedral Angle | Rotational Energy Barrier (approx.) | Key Factor |

| Unsubstituted Biphenyl | ~45° | Low (~8 kJ/mol) | Balance between conjugation and H-H steric clash. researchgate.net |

| 2-Methylbiphenyl | ~63° | Increased (~50 kJ/mol) | Increased steric hindrance from ortho-methyl group. westmont.edu |

| 2,2'-Disubstituted Biphenyl | Can approach 90° | High (>100 kJ/mol) | Severe steric clashes between two ortho-substituents. westmont.edu |

| 2'-(Trifluoromethyl)biphenyl | Expected to be significantly twisted (>45°) | High | Severe steric hindrance from the bulky CF3 group. |

The high rotational barrier imposed by the 2'-CF3 group is a form of conformational restriction. This strategy is frequently used in medicinal chemistry to "lock" a flexible molecule into its bioactive conformation—the specific shape it adopts when bound to its target. The therapeutic advantages of this approach are numerous:

Increased Potency: By pre-organizing the molecule into the correct shape for binding, the entropic penalty of freezing rotational bonds upon binding is minimized, which can lead to a significant increase in binding affinity and potency.

Enhanced Selectivity: A rigid conformation is less likely to fit into the binding sites of unintended off-targets, which may require different molecular shapes for interaction. This can reduce side effects.

The specific dihedral angle in this compound, dictated by the interplay of the 2'-CF3 group and the 3-ethylamine substituent, is critical for defining its shape and, consequently, its ability to interact with a specific protein target.

Role of the Ethylamine (B1201723) Side Chain in Modulating Specific Molecular Interactions

The ethylamine side chain is a classic pharmacophore, a structural unit recognized by many biological targets, particularly receptors and transporters for neurotransmitters. nih.gov Dopamine (B1211576), for example, is a phenylethylamine. nih.gov The primary amine (-NH2) group is typically protonated at physiological pH, becoming a positively charged ammonium (B1175870) group (-NH3+).

This cationic center is crucial for forming strong, specific interactions with biological targets. The most common and significant interaction is the formation of a salt bridge with a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the binding site. This strong electrostatic interaction often serves as a primary anchoring point for the ligand, locking it into place and allowing other parts of the molecule, like the biphenyl scaffold, to engage in secondary, affinity-driving interactions.

The length and flexibility of the ethyl linker are also important. It provides the necessary spacing and rotational freedom for the amine to orient itself optimally to form the salt bridge without introducing strain into the rest of the molecule. Structure-activity relationship studies on related phenylethylamines have shown that modifying the length of this chain or the substituents on the nitrogen atom can drastically alter binding affinity and selectivity for different receptor subtypes. nih.gov For instance, increasing the size of N-alkyl substituents can enhance affinity for certain dopamine receptor subtypes, possibly by engaging with an additional hydrophobic pocket. nih.gov In the case of this compound, the unsubstituted primary amine offers the potential for multiple hydrogen bonds in addition to the primary electrostatic interaction, further solidifying its role as a key molecular anchor.

Research on this compound Remains Undisclosed in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, no specific research data is publicly available for the chemical compound this compound. Consequently, an in-depth article focusing solely on its Structure-Activity and Structure-Property Relationship (SAR/SPR) studies, as requested, cannot be generated at this time.

The inquiry sought detailed information structured around the assessment of the amino group protonation state, derivatization of the ethylamine for modulating molecular recognition, and the correlation between computational and experimental SAR/SPR investigations. However, the scientific community has not published any studies that would provide the necessary data to address these specific areas for this particular compound.

While research exists for broader classes of compounds containing biphenyl or ethylamine scaffolds, the strict requirement to focus exclusively on this compound prevents the inclusion of information from related but distinct molecules. Drawing inferences from such analogous compounds would not meet the specified criteria of the request and could be scientifically misleading.

Therefore, until research on this compound is conducted and published, a detailed and scientifically accurate article on its specific SAR/SPR characteristics remains impossible to construct.

Computational Chemistry and in Silico Modeling for Research Applications

Advanced Molecular Docking and Binding Site Analysis

No molecular docking studies were found that investigate the binding affinity, preferred binding poses, or specific molecular interactions of "2-(2'-(Trluoromethyl)biphenyl-3-yl)-ethylamine" with any biological targets.

Computational Modeling of 2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine Inconclusive Due to Lack of Specific Research

Despite a comprehensive search of available scientific literature, no specific computational chemistry or in silico modeling studies focusing exclusively on the chemical compound this compound were identified. Therefore, a detailed analysis of its ligand-receptor binding modes, key residue interactions, or quantitative structure-activity relationships (QSAR) as requested cannot be provided at this time.

While research exists on broader categories of related molecules, such as biphenyl (B1667301) derivatives and compounds containing trifluoromethyl groups, the specific combination and substitution pattern of this compound has not been the subject of published computational investigations. Such studies are crucial for predicting how a molecule might interact with biological targets, a key step in drug discovery and development.

Computational chemistry and in silico modeling are powerful tools used to simulate and predict the behavior of molecules. These methods are frequently employed to understand potential therapeutic applications of novel compounds. The requested analysis, including the prediction of ligand-receptor binding, identification of key interaction "hotspots" for optimization, and the development of QSAR models, would require dedicated research projects involving this specific molecule.

Without such dedicated studies, any discussion on the computational analysis of this compound would be purely speculative and would not meet the standards of scientific accuracy. Further research is needed to elucidate the potential biological activity and structure-activity relationships of this particular compound through computational methods.

Applications in Chemical Probes and Functional Materials Research

Development as a Chemical Probe for Investigating Biological Pathways

The tailored design of 2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine makes it a promising candidate for development as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a complex biological system. The biphenyl (B1667301) core can be modified to enhance binding affinity and selectivity, while the ethylamine (B1201723) group provides a reactive handle for the attachment of reporter tags.

To visualize and track biological processes, labeled analogues of this compound can be synthesized for use in various imaging modalities. The introduction of isotopes or fluorescent tags allows for the non-invasive monitoring of the probe's distribution and target engagement in vitro and in vivo.

The synthesis of such labeled analogues often involves multistep procedures. For radio-labeling, isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are commonly incorporated. mdpi.com The synthesis of an ¹⁸F-labeled analogue, for instance, could involve a nucleophilic substitution reaction on a suitable precursor. The trifluoromethyl group itself can also be a target for radiofluorination. mdpi.com

For fluorescence imaging, a fluorophore can be attached to the ethylamine group via an amide linkage. The choice of fluorophore depends on the specific application, considering factors like quantum yield, photostability, and excitation/emission wavelengths to minimize background autofluorescence in biological samples. The general synthetic approach would involve the reaction of the primary amine with an activated ester of the desired fluorescent dye.

| Parameter | Description | Example |

| Labeling Strategy | Method used to incorporate a detectable tag. | Radio-labeling with ¹⁸F, fluorescent labeling with a dye. |

| Precursor Compound | The starting material for the labeling reaction. | A derivative of the parent compound with a suitable leaving group for radiolabeling. |

| Reaction Conditions | The specific chemical environment for the labeling reaction. | Temperature, solvent, catalyst, and reaction time. |

| Purification Method | Technique used to isolate the pure labeled compound. | High-Performance Liquid Chromatography (HPLC). |

| Radiochemical Yield | The percentage of the radioisotope incorporated into the final product. | Varies depending on the specific reaction. |

| Molar Activity | The amount of radioactivity per mole of the compound. | A critical parameter for in vivo imaging studies. |

This table illustrates the key parameters considered during the design and synthesis of labeled analogues for imaging studies. Specific values would be determined experimentally.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize the active state of enzymes within complex biological systems. nih.govnih.gov ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag for detection and enrichment. researchgate.net

This compound could be developed into an ABPP probe by modifying the ethylamine group to incorporate a reactive "warhead" and a reporter tag, such as an alkyne or azide (B81097) for click chemistry-based ligation to a fluorescent dye or biotin. nih.gov The biphenyl scaffold would serve as the recognition element, potentially targeting specific classes of enzymes where this structural motif has high affinity. The trifluoromethyl group can enhance binding affinity and metabolic stability.

The general workflow for an ABPP study using a probe derived from this compound would involve:

Probe Synthesis: Modification of the parent compound to include a reactive group and a reporter tag.

Probe Incubation: Introduction of the probe into a biological sample (e.g., cell lysate, living cells).

Target Labeling: Covalent modification of the active sites of target enzymes by the probe.

Reporter Tag Ligation: Attachment of a fluorescent or affinity tag via click chemistry.

Analysis: Identification of the labeled proteins using techniques like gel electrophoresis followed by mass spectrometry. researchgate.net

| Component | Function | Potential Modification |

| Recognition Element | Directs the probe to a specific protein or enzyme family. | The 2-(2'-(Trifluoromethyl)biphenyl-3-yl) scaffold. |

| Reactive Group | Forms a covalent bond with the active site of the target. | An electrophilic "warhead" attached to the ethylamine. |

| Reporter Tag | Enables detection and enrichment of labeled proteins. | An alkyne or azide for click chemistry. |

This table outlines the components of a potential activity-based probe derived from this compound.

Role in Organic Synthesis and Catalysis

Beyond its applications in chemical biology, the structural features of this compound make it a candidate for exploration in organic synthesis and catalysis.

The ethylamine group and the biphenyl framework provide potential coordination sites for transition metals. Biphenyl-based ligands are widely used in transition metal catalysis due to their steric bulk and tunable electronic properties, which can influence the reactivity and selectivity of the metal center. nih.gov The presence of the trifluoromethyl group can further modulate the electronic environment of the ligand.

This compound could be explored as a ligand in various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The primary amine can coordinate to the metal, and the biphenyl scaffold can provide a chiral environment if resolved into its atropisomers.

| Catalytic Reaction | Potential Role of the Ligand | Metal Center |

| Cross-Coupling | Influencing reductive elimination and oxidative addition steps. | Palladium, Nickel, Copper |

| Asymmetric Hydrogenation | Creating a chiral pocket to induce enantioselectivity. | Rhodium, Ruthenium, Iridium |

| C-H Activation | Directing the metal to a specific C-H bond. | Palladium, Rhodium |

This table provides examples of catalytic reactions where a ligand based on this compound could be explored.

Primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. jourcc.com As a primary amine, this compound has the potential to act as an organocatalyst in various asymmetric transformations.

The bulky and rigid biphenyl backbone could provide a well-defined chiral environment around the active catalytic species, leading to high levels of stereocontrol. The trifluoromethyl group can influence the acidity of the amine and the stability of the catalytic intermediates. Chiral versions of this amine could be employed in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govnih.gov

Investigation in Materials Science Applications

The incorporation of fluorinated groups, such as the trifluoromethyl group in this compound, can impart unique properties to organic materials. These properties include increased thermal stability, enhanced solubility in organic solvents, and modified electronic characteristics. The rigid biphenyl core is also a common building block in materials with interesting optical and electronic properties.

This compound could be investigated as a monomer or a building block for the synthesis of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The ethylamine group provides a convenient point of attachment for polymerization or for grafting onto other material surfaces. The combination of the biphenyl and trifluoromethyl moieties could lead to materials with desirable properties for applications in electronics, optics, and high-performance polymers.

Incorporation into Polymer Architectures for Tailored Properties

The amine functionality of this compound serves as a reactive handle for its incorporation into various polymer architectures, such as polyamides, polyimides, and epoxy resins. The integration of this compound as a monomer or a pendant group could impart a range of desirable properties to the resulting polymers.

The trifluoromethyl (-CF3) group is particularly noteworthy for its ability to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and moisture absorption of the polymer. For instance, studies on other fluorinated aromatic compounds have demonstrated that the introduction of -CF3 groups can significantly improve the performance of materials used in microelectronics and aerospace applications.

The bulky and rigid biphenyl structure would likely contribute to an increased glass transition temperature (Tg) and enhanced mechanical strength of the polymer. The non-coplanar nature of the biphenyl rings could also disrupt polymer chain packing, leading to amorphous materials with improved processability.

Table 1: Potential Property Enhancements in Polymers Incorporating this compound

| Property | Influencing Structural Moiety | Potential Advantage |

| Thermal Stability | Trifluoromethyl group, Biphenyl backbone | Increased degradation temperature, suitable for high-temperature applications. |

| Chemical Resistance | Trifluoromethyl group | Enhanced durability in harsh chemical environments. |

| Dielectric Constant | Trifluoromethyl group | Lower dielectric constant, beneficial for microelectronic packaging. |

| Mechanical Strength | Biphenyl backbone | Increased stiffness and tensile strength. |

| Solubility | Trifluoromethyl group | Improved solubility in organic solvents for easier processing. |

| Glass Transition Temp. | Biphenyl backbone | Higher Tg, leading to better dimensional stability at elevated temperatures. |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The distinct structural components of this compound make it a compelling candidate for research in supramolecular chemistry. The biphenyl core can participate in π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules. The ethylamine group is capable of forming hydrogen bonds, which are highly directional and play a crucial role in defining the structure of supramolecular assemblies.

The trifluoromethyl group can engage in non-covalent interactions, including halogen bonding and dipole-dipole interactions, further guiding the self-assembly process. The interplay of these various non-covalent forces could lead to the formation of well-defined nanostructures such as nanofibers, vesicles, or organogels. The chirality of the molecule, if resolved, could also introduce chiral recognition and transfer into the supramolecular assemblies. Research on other biphenyl-containing molecules has shown their ability to form liquid crystalline phases and complex hierarchical structures through self-assembly. researchgate.net

Potential in Optoelectronic or Responsive Materials Development

The biphenyl core of this compound is a well-known chromophore that can be chemically modified to tune its photophysical properties. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic structure of the biphenyl system, potentially leading to interesting fluorescent or phosphorescent behavior.

Furthermore, the ethylamine group provides a site for derivatization, allowing for the attachment of other photoactive or electroactive moieties. This could enable the development of materials for applications in organic light-emitting diodes (OLEDs), sensors, or molecular switches. The responsiveness of the amine group to stimuli such as pH or the presence of specific analytes could be harnessed to create "smart" materials that change their optical or electronic properties in response to their environment. While direct studies on this specific compound are lacking, the broader class of functionalized biphenyls is actively being explored for these applications.

Table 2: Potential Optoelectronic and Responsive Material Applications

| Application Area | Key Structural Feature(s) | Principle of Operation |

| Organic Light-Emitting Diodes (OLEDs) | Biphenyl core, Trifluoromethyl group | The biphenyl core can act as a blue-emitting chromophore or a host material. The -CF3 group can enhance electron transport and stability. |

| Fluorescent Sensors | Ethylamine group, Biphenyl core | The amine can act as a recognition site for analytes, with binding events causing a change in the fluorescence of the biphenyl chromophore. |

| Responsive Gels | Ethylamine group, Biphenyl core | The amine's response to pH can trigger a sol-gel transition, driven by changes in hydrogen bonding and π-π stacking of the biphenyl units. |

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The conventional drug discovery pipeline is a lengthy and costly process. Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing this field by offering powerful tools for rapid and efficient analysis of vast chemical spaces. astrazeneca.comnih.gov For compounds like 2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine, AI and ML can be integrated in several ways:

Predictive Modeling: ML algorithms, particularly deep learning and neural networks, can be trained on large datasets to predict the physicochemical and biological properties of novel derivatives. astrazeneca.com This includes predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity, thereby reducing the need for extensive initial physical testing. harvard.edu

De Novo Design: Generative AI models can design new molecules from scratch with desired properties. By providing the core this compound scaffold as a starting point, these algorithms can suggest novel modifications to enhance bioactivity against specific biological targets or to improve material characteristics. nih.gov

Synthesis Pathway Prediction: AI tools are being developed to predict viable and efficient synthetic routes for complex molecules. harvard.edu This can accelerate the production of novel derivatives for testing and help in optimizing reaction conditions for higher yields and purity. nih.gov

The application of these computational methods is expected to significantly shorten the timeline from initial concept to the identification of lead candidates for further development. drughunter.com

| AI/ML Application Area | Potential Impact on this compound Research |

| Virtual Screening | Rapidly screen vast virtual libraries of derivatives for potential biological activity. nih.gov |

| Property Prediction | Forecast key properties like toxicity and bioactivity without initial synthesis. harvard.edu |

| Generative Design | Create novel molecular structures with optimized characteristics based on the core scaffold. nih.gov |

| Synthesis Planning | Suggest efficient and cost-effective chemical synthesis routes. harvard.edu |

Advanced Spectroscopic Characterization for Complex System Interactions

Understanding how a molecule like this compound interacts with its environment, especially in complex biological systems, is crucial for its development. While standard techniques like NMR and FT-IR are used for basic structural confirmation, advanced spectroscopic methods are needed to probe dynamic interactions. nih.govacs.org

Future research will likely employ sophisticated techniques to study the compound's behavior. For instance, advanced fluorescence spectroscopy could be used if the molecule or its derivatives are fluorescent, allowing for the real-time tracking of its localization within cells or its binding to target proteins. researchgate.net

Computational chemistry will play a vital role in complementing these experimental findings. By simulating the spectroscopic properties and interaction dynamics at a quantum mechanical level, researchers can gain a deeper understanding of the experimental data and predict how structural modifications will affect the compound's behavior. nih.gov

| Spectroscopic Technique | Information Gained |

| 2D NMR Spectroscopy | Detailed conformational analysis and intermolecular interaction mapping. |

| Fluorescence Spectroscopy | Study of binding kinetics with biological targets and intracellular localization. researchgate.net |

| Circular Dichroism (CD) | Analysis of conformational changes in target biomolecules upon binding. |

| Computational Spectroscopy | Prediction of spectra and interpretation of complex experimental data. nih.gov |

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The chemical industry is increasingly focusing on developing environmentally friendly processes. The synthesis of complex molecules like this compound traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. Future research will prioritize the development of sustainable and green synthetic routes.

Key areas of exploration include:

Catalytic Methods: Moving away from stoichiometric reagents to catalytic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for creating the biphenyl (B1667301) core, can significantly improve atom economy. nih.govacs.org The use of light-mediated photoredox catalysis for trifluoromethylation is another promising green approach. acs.org

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will reduce the environmental impact of the synthesis.

Process Optimization: Applying green chemistry metrics such as Process Mass Intensity (PMI) and atom economy will be crucial in evaluating and comparing the "greenness" of different synthetic pathways, guiding chemists toward more sustainable options. walisongo.ac.id For example, catalytic routes that generate water as the primary byproduct are highly desirable. walisongo.ac.id

Interdisciplinary Research with Nanotechnology and Interface Science

The convergence of chemistry with nanotechnology and interface science opens up new possibilities for the application of this compound. The unique properties of the trifluoromethyl group make it particularly interesting for these fields.

Nanoparticle Functionalization: The compound or its derivatives could be used to functionalize nanoparticles, creating novel materials for biomedical applications. epfl.ch For instance, encapsulating the compound within nanocarriers could improve its delivery to specific targets within the body. mdpi.com

¹⁹F Magnetic Resonance Imaging (MRI): The presence of the CF₃ group provides a unique fluorine-19 (¹⁹F) NMR signal. This opens the door to developing ¹⁹F MRI contrast agents. By incorporating this compound into nanosystems, it could be used for non-invasive imaging and diagnosis, as there is no background ¹⁹F signal in the body. mdpi.com

Interface Science: Studying the behavior of this molecule at interfaces (e.g., cell membranes, electrode surfaces) is another emerging avenue. Understanding how it orients and interacts at these boundaries is critical for applications ranging from drug delivery to the development of new electrochemical sensors. polito.it

This interdisciplinary approach will be essential for unlocking the full potential of fluorinated biphenyl compounds in advanced materials and next-generation diagnostics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by introduction of the ethylamine moiety via reductive amination or nucleophilic substitution. For yield optimization, catalytic systems like Pd(OAc)₂ with ligands (e.g., phosphines) enhance coupling efficiency . Post-synthetic purification via azeotropic distillation with toluene/n-butanol mixtures removes residual solvents, as described in analogous trifluoromethylphenyl-ethylamine syntheses . LCMS (m/z monitoring) and HPLC (retention time: ~1.27 min under TFA conditions) are critical for purity assessment .

Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- LCMS : Confirm molecular ion peaks (e.g., m/z ~701 [M+H]⁺ for related compounds) and rule out byproducts .

- HPLC : Use reverse-phase columns (C18) with acidic mobile phases (0.1% TFA) for retention time consistency .

- NMR : ¹⁹F NMR identifies trifluoromethyl group integration, while ¹H/¹³C NMR resolves biphenyl and ethylamine protons .

Q. What storage conditions are optimal to ensure compound stability?

- Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent degradation from light, moisture, or oxidative side reactions. Analogous trifluoromethylphenethylamines show sensitivity to humidity and heat, leading to amine oxidation or hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be achieved if the compound exhibits chirality?

- Methodological Answer : Chiral resolution via HPLC using cellulose-based columns (e.g., Chiralpak® IC) or asymmetric synthesis with chiral auxiliaries (e.g., (S)-BINOL catalysts) can isolate enantiomers. For example, (S)-configured trifluoromethylphenethylamines are resolved using chiral phase chromatography .

Q. What mechanistic insights explain side reactions during synthesis, such as trifluoromethyl group decomposition?

- Methodological Answer : The electron-withdrawing trifluoromethyl group can destabilize intermediates, leading to β-elimination or fluorination side products. Computational studies (DFT) on analogous compounds suggest optimizing reaction temperature (<80°C) and using stabilizing bases (e.g., DIPEA) to suppress decomposition .

Q. How can researchers design assays to evaluate this compound’s bioactivity in medicinal chemistry contexts?

- Methodological Answer :

- Target Binding : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to receptors (e.g., GPCRs), given structural similarities to bioactive trifluoromethylphenyl-ethylamines in patents .

- Cellular Assays : Employ HEK293 or CHO cells transfected with target receptors to measure cAMP or calcium signaling changes .

Q. What strategies mitigate safety risks during large-scale synthesis or handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats due to corrosive risks (R34/R36/37/38) .

- Waste Management : Neutralize amine-containing waste with dilute HCl before disposal to avoid exothermic reactions .

Q. How can degradation pathways under acidic/basic conditions be systematically analyzed?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LCMS/HPLC monitoring identify degradation products. For example, ethylamine hydrolysis under acidic conditions may yield carboxylic acids, while basic conditions promote deamination .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.